molecular formula C31H20BrN B3338643 4'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene] CAS No. 1598410-12-8

4'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]

Cat. No.: B3338643
CAS No.: 1598410-12-8
M. Wt: 486.4 g/mol
InChI Key: ROBGZFPLSNPVPC-UHFFFAOYSA-N
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Description

4’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] is a complex organic compound characterized by its unique spiro structure, which involves a central carbon atom connected to two distinct ring systems: acridine and fluorene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] typically involves a multi-step process. One common method starts with the bromination of 10-phenyl-10H-spiro[acridine-9,9’-fluorene] using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce extended conjugated systems .

Mechanism of Action

The mechanism by which 4’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] exerts its effects is primarily related to its electronic structure. The spiro configuration allows for efficient separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is beneficial for applications in organic electronics. The compound can interact with various molecular targets through π-π stacking and other non-covalent interactions, influencing its behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a versatile building block for synthesizing more complex molecules with tailored properties .

Properties

IUPAC Name

4'-bromo-10-phenylspiro[acridine-9,9'-fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H20BrN/c32-27-18-10-17-26-30(27)22-13-4-5-14-23(22)31(26)24-15-6-8-19-28(24)33(21-11-2-1-3-12-21)29-20-9-7-16-25(29)31/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBGZFPLSNPVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4(C5=C(C6=CC=CC=C64)C(=CC=C5)Br)C7=CC=CC=C72
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H20BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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